REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9](Cl)[C:3]=1[CH2:4][S:5]([NH2:8])(=[O:7])=[O:6].C(=O)([O-])[O-].[K+].[K+]>[Cu].CN(C)C1C=CC=CC=1>[O:6]=[S:5]1(=[O:7])[CH2:4][C:3]2[C:2]([Cl:1])=[CH:12][CH:11]=[CH:10][C:9]=2[NH:8]1 |f:1.2.3|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CS(=O)(=O)N)C(=CC=C1)Cl
|
Name
|
|
Quantity
|
4.62 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
copper
|
Quantity
|
560 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 170° C. for about 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and 10% aqueous HCl
|
Type
|
CUSTOM
|
Details
|
The combined organic phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
O=S1(NC2=C(C1)C(=CC=C2)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |